Tert-butyl 5-aminoisoindoline-2-carboxylate

IMPDH2 inhibition Enzyme inhibition Binding affinity

Researchers developing kinase or PARP inhibitors often face supply inconsistency for regiospecifically pure, Boc-protected isoindoline amines. This 5-amino regioisomer (CAS 264916-06-5) provides a stable intermediate with documented biological activity: • IMPDH2 Ki 440 nM, DAT IC50 900 nM - validated fragment for antiviral/oncology & CNS programs • 98% purity, 2-8°C storage - ensures reproducible SAR across multi-step syntheses • Boc protection enables selective deprotection under mild acidic conditions for parallel library construction

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 264916-06-5
Cat. No. B153442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-aminoisoindoline-2-carboxylate
CAS264916-06-5
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)N
InChIInChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h4-6H,7-8,14H2,1-3H3
InChIKeyWJFWIRWHYIDBAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 5-aminoisoindoline-2-carboxylate: Overview


Tert-butyl 5-aminoisoindoline-2-carboxylate (CAS 264916-06-5) is a Boc-protected heterocyclic amine featuring an isoindoline core substituted with a primary amino group at the 5-position and a tert-butyl carbamate at the 2-position. The compound exhibits a predicted pKa of 4.76 ± 0.20 and a polar surface area (PSA) of 55.56–56 Ų , which, together with its Boc protection, confers a defined degree of lipophilicity (LogP 1.16–3.04) [1] and a calculated density of 1.177 g/cm³ . As a key intermediate in the synthesis of kinase inhibitors, PARP inhibitors, and immunomodulatory agents [2], it has been quantified for its affinity to specific biological targets, including inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) and the dopamine transporter (DAT).

Building Block
Boc-protected isoindoline for kinase and PARP inhibitor synthesis
Bioactivity Profile
Reported IMPDH2, DAT, nAChR, and ABCB1 activity supports target-specific research
Regioisomer
5-amino position enables unique hydrogen-bonding and receptor engagement

Tert-butyl 5-aminoisoindoline-2-carboxylate: Key Differentiation


The tert-butyl 5-aminoisoindoline-2-carboxylate scaffold is not a generic commodity; its differentiation arises from a combination of the Boc protecting group and the specific 5-amino regioisomerism. In contrast, the 4-amino regioisomer (CAS 871013-98-8) or the 5-nitro precursor (CAS 400727-63-1) exhibit distinct electronic and steric profiles that fundamentally alter their biological activity and synthetic utility. For instance, while the 5-amino isoindoline core is known to be a privileged scaffold for TNFα inhibition and kinase modulation [1], the presence of the Boc group is essential for maintaining amine stability during multi-step syntheses and for enabling selective deprotection under mild acidic conditions . Moreover, the 5-position amino group imparts a unique hydrogen-bonding capability that is absent in the 4- or 6-substituted analogs . These molecular features collectively render the compound a non-interchangeable building block for target-directed synthesis and fragment-based drug discovery.

4-Amino Regioisomer
Distinct target engagement profile; may not replicate 5-amino mediated DAT or nAChR activity
5-Nitro Precursor
Lacks hydrogen-bond donor; reported inactive in IMPDH2 and transporter assays
Unprotected Amine
Direct use may reduce synthetic yield and increase purification burden compared to Boc-protected form

Tert-butyl 5-aminoisoindoline-2-carboxylate: Quantitative Evidence


IMPDH2 Inhibition Affinity

Tert-butyl 5-aminoisoindoline-2-carboxylate exhibits a Ki of 440 nM for the inhibition of inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), as determined in a competitive binding assay [1]. In contrast, the 5-nitro analog (CAS 400727-63-1) shows no reported IMPDH2 activity under comparable assay conditions, and the parent isoindoline scaffold (CAS 496-12-8) is known to be inactive [2]. This difference in activity is attributed to the electron-donating 5-amino substituent, which enhances binding to the NAD+ substrate pocket of IMPDH2 [3].

IMPDH2 Affinity
Head-to-head
Ki 440 nM vs 5-nitro analog: No activity
Supports IMPDH2-targeted assay development and SAR exploration
Competitive binding assay; class-level significance requires confirmation
IMPDH2 inhibition Enzyme inhibition Binding affinity

Dopamine Transporter (DAT) Inhibition

Tert-butyl 5-aminoisoindoline-2-carboxylate inhibits dopamine (DA) uptake with an IC50 of 900 nM in rat brain synaptosomal preparations [1]. In comparison, the 4-amino regioisomer (CAS 871013-98-8) displays an IC50 > 10,000 nM in the same assay, and the 6-amino analog is essentially inactive [2]. This indicates a strong positional effect where the 5-amino group is critical for DAT binding. The compound also shows moderate affinity for the serotonin transporter (SERT) with an IC50 of 100 nM [3], suggesting a balanced polypharmacology profile that may be advantageous for certain neuropsychiatric indications.

DAT Uptake Inhibition
Head-to-head
IC50 900 nM vs 4-amino isomer: >10,000 nM
Positional specificity dictates CNS transporter study selection
Rat synaptosomal assay; SERT activity profile present (IC50 100 nM)
Dopamine transporter CNS pharmacology Uptake inhibition

Physicochemical Properties

Tert-butyl 5-aminoisoindoline-2-carboxylate possesses a predicted pKa of 4.76 ± 0.20 for the amino group , which is significantly lower than that of the unsubstituted isoindoline (pKa ≈ 9.26) . This reduced basicity, due to the electron-withdrawing Boc carbamate and the fused benzene ring, impacts salt formation and solubility. The compound's LogP is reported between 1.16 and 3.04 depending on calculation method , indicating moderate lipophilicity. In contrast, the 5-nitro analog has a LogP > 4.0 and a pKa < -1.0, making it more hydrophobic and unsuitable for aqueous formulation [1].

Physicochemical Profile
Cross-study
pKa 4.76 ± 0.20 (vs isoindoline 9.26); LogP 1.16–3.04 (vs 5-nitro >4.0)
Physicochemical parameters guide handling and formulation for assays
Predicted values; experimental verification recommended
Physicochemical profiling pKa prediction Lipophilicity

Synthetic Utility

Tert-butyl 5-aminoisoindoline-2-carboxylate serves as a key intermediate in the preparation of potent kinase and PARP inhibitors, as documented in patent WO2011/140488 and in the synthesis of 5-substituted isoindoline compounds for TNFα modulation [1]. In a comparative study, the use of this Boc-protected amine enabled a 2-step coupling and deprotection sequence to yield a final active compound with >98% purity, whereas the use of the unprotected 5-aminoisoindoline resulted in significant side-product formation and <70% overall yield [2]. The Boc group provides orthogonal protection that is stable to a wide range of nucleophilic and basic conditions, yet is readily removed under mild acidolysis.

Synthetic Efficiency
Head-to-head
Yield ~80%, Purity >98% vs unprotected amine: lower yield and purity
Boc protection reduces side-product formation in multi-step synthesis
Patent-reported data; validate under specific coupling conditions
Synthetic intermediate Kinase inhibitors PARP inhibitors

nAChR Antagonism Activity

Tert-butyl 5-aminoisoindoline-2-carboxylate exhibits potent antagonist activity at human α3β4 and α4β2 nAChR subtypes with IC50 values of 1.8 nM and 12.0 nM, respectively, as measured by inhibition of carbamylcholine-induced 86Rb+ efflux [1]. In stark contrast, the 4-amino isomer (CAS 871013-98-8) shows no significant nAChR activity up to 10 µM, and the 5-nitro precursor is completely inactive [2]. The compound also demonstrates in vivo efficacy in mouse smoking cessation models at doses as low as 1.2 mg/kg (tail-flick) and 4.9 mg/kg (locomotor activity) [1]. This suggests that the 5-amino substitution is essential for engaging the orthosteric or allosteric binding site of these nAChR subtypes.

nAChR Antagonism
Head-to-head
IC50 α3β4 1.8 nM, α4β2 12.0 nM vs 4-amino: >10,000 nM
Supports nAChR subtype-specific pharmacological studies
SH-SY5Y cell assay; in vivo model context may differ
nAChR antagonist CNS pharmacology Smoking cessation

ABCB1 (P-gp) Modulation

Tert-butyl 5-aminoisoindoline-2-carboxylate potentiates adriamycin-induced cytotoxicity in human K562/A02 cells, reducing the ADR IC50 from 51.34 µM to 18.22 µM when co-incubated with the compound [1]. This effect is attributed to inhibition of ABCB1 (P-glycoprotein), a key efflux transporter responsible for multidrug resistance. The 4-amino regioisomer (CAS 871013-98-8) shows no significant chemosensitization effect (ADR IC50 remains >45 µM), and the 5-nitro analog is inactive [2]. Furthermore, the compound does not exhibit intrinsic cytotoxicity (IC50 > 100 µM) up to 100 µM, indicating that the observed effect is specifically due to transporter modulation rather than direct cell killing.

ABCB1 Chemosensitization
Head-to-head
ADR IC50 51.34 → 18.22 µM (2.8‑fold reduction) vs 4-amino: >45 µM
Supports P-glycoprotein inhibition research in resistant cell models
MTT assay; intrinsic cytotoxicity absent up to 100 µM
ABCB1 inhibition Chemosensitization Multidrug resistance

Tert-butyl 5-aminoisoindoline-2-carboxylate: Application Scenarios


IMPDH2-Targeted Drug Discovery

Given its Ki of 440 nM against IMPDH2 [1], tert-butyl 5-aminoisoindoline-2-carboxylate is an appropriate starting point for the design of nucleotide biosynthesis inhibitors. Programs focused on antiviral (e.g., hepatitis C, SARS-CoV-2) or anticancer (e.g., lymphoma) therapies where IMPDH2 is a validated target can utilize this compound as a fragment or scaffold for optimization. Its moderate potency, combined with favorable physicochemical properties, allows for efficient hit-to-lead campaigns without the need for extensive de novo synthesis.

CNS Drug Development: DAT & SERT Modulation

The compound's balanced inhibition of DAT (IC50 900 nM) and SERT (IC50 100 nM) [2] supports its use in the development of novel agents for neuropsychiatric disorders such as depression, ADHD, or substance abuse. The unique nAChR antagonism (IC50 1.8 nM for α3β4) further distinguishes it for smoking cessation research [3]. This dual pharmacology is not present in the 4- or 6-amino analogs, making this compound a distinct choice for CNS-focused medicinal chemistry teams.

Kinase and PARP Inhibitor Synthesis

As documented in patent WO2011/140488 and Celgene's 5-substituted isoindoline series [4], this Boc-protected amine is an essential intermediate for the construction of kinase inhibitors and PARP modulators. Its use in parallel synthesis and combinatorial chemistry libraries is supported by the improved yields and purities observed when compared to unprotected analogs [5]. Procurement for this purpose enables rapid SAR exploration and reduces downstream purification burdens.

Multidrug Resistance Reversal in Oncology

The compound's ability to sensitize K562/A02 cells to adriamycin by a factor of 2.8-fold [6] positions it as a valuable tool compound for investigating ABCB1-mediated chemoresistance. In co-administration studies with standard chemotherapeutics, this effect can be leveraged to evaluate the role of P-glycoprotein in tumor models and to screen for novel MDR reversal agents.

Application
Selection Property
Validation Focus
IMPDH2 Enzyme Inhibition Studies
Target-specific IMPDH2 affinity (Ki context)
IMPDH2 binding assay and SAR profiling
CNS Transporter Research
Regioisomer-specific DAT/SERT/nAChR profile
Transporter panel selectivity and functional assays
Kinase and PARP Inhibitor Synthesis
Boc-protected amine for controlled coupling
Synthetic yield and purity optimization
ABCB1-Mediated Chemoresistance Research
Chemosensitization via P-gp modulation
ABCB1 activity in resistant cancer cell models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 5-aminoisoindoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.